molecular formula C11H21NO3 B179529 Tert-butyl (S)1-formyl-3-methylbutylcarbamate CAS No. 58521-45-2

Tert-butyl (S)1-formyl-3-methylbutylcarbamate

Cat. No.: B179529
CAS No.: 58521-45-2
M. Wt: 215.29 g/mol
InChI Key: RQSBRFZHUKLKNO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (S)1-formyl-3-methylbutylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually >95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSBRFZHUKLKNO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Customer
Q & A

Q1: What are the common applications of Boc-Leucinal in peptide synthesis?

A: Boc-Leucinal serves as a valuable starting material for synthesizing modified peptides and peptidomimetics. For instance, it acts as a precursor for introducing a Leu-Ala hydroxyethylene isostere, a common motif in aspartyl protease inhibitors used in Alzheimer’s disease research . Additionally, researchers have utilized Boc-Leucinal to synthesize a δ-amino acid incorporated into peptides mimicking the gramicidin ion channel, showcasing its utility in creating unnatural amino acids for studying ion channel function .

Q2: How does the structure of Boc-Leucinal contribute to its use in synthesizing gamma-peptides?

A: Boc-Leucinal can be converted to (R)-4-amino-6-methylheptanoate through reactions like olefination and hydrogenation. This modified amino acid serves as a building block for gamma-peptides. The research highlights that gamma-peptides, like the one synthesized using a derivative of Boc-Leucinal, form remarkably stable helical structures, even surpassing the stability of their alpha-peptide counterparts . This finding emphasizes the significance of Boc-Leucinal in accessing and investigating the properties of these non-natural peptide structures.

Q3: What are some of the synthetic strategies employed when utilizing Boc-Leucinal as a starting material?

A: Researchers often employ reactions like Grignard reactions and alkylations with Boc-Leucinal. For example, a study showcasing a synthesis route for (-)-N-Boc-statine and (-)-N-Boc-norstatine employed a syn-selective Grignard reaction using allyl- or vinylmagnesium bromide with Boc-Leucinal . Additionally, alkylation of Boc-Leucinal with lithium salts of specific compounds like benzyl propargyl ether provides a route to crucial lactone intermediates . These examples demonstrate the versatility of Boc-Leucinal in undergoing various chemical transformations, making it a valuable tool in synthetic chemistry.

Q4: What analytical techniques are important for studying compounds derived from Boc-Leucinal?

A: Characterizing the structure and properties of synthesized compounds is crucial. NMR spectroscopy plays a significant role, with techniques like COSY, TOCSY, HSQC, HMBC, and ROESY being essential for determining the structure and conformation of peptides . For studying ion channel activity, single-channel current measurements provide valuable insights into the functionality of synthesized peptides . By combining these techniques, researchers gain a comprehensive understanding of the synthesized molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.